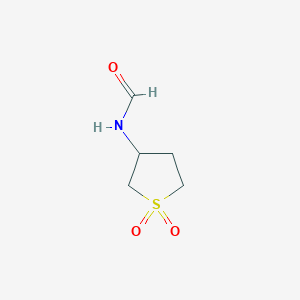

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is a chemical compound with the molecular formula C5H9NO3S It is characterized by the presence of a sulfone group and a formamide group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide typically involves the oxidation of tetrahydrothiophene followed by formylation. One common method includes:

Oxidation: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form 1,1-dioxidotetrahydrothiophene.

Formylation: The oxidized product is then reacted with formamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the formamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted formamides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, leading to changes in cellular ion flux and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar sulfone-based head group and are also GIRK channel activators.

Tetrahydrothiophene derivatives: Other derivatives of tetrahydrothiophene with varying substituents.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is unique due to its specific combination of a sulfone group and a formamide group, which imparts distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring and a formamide group, which are believed to contribute significantly to its biological properties. The molecular formula is C5H8N2O2S, with a molecular weight of approximately 164.19 g/mol. The presence of the dioxidotetrahydrothiophene moiety enhances its solubility and interaction potential with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

- Antimicrobial Activity : Research indicates that sulfonamide compounds, including those featuring the tetrahydrothiophene structure, exhibit significant antimicrobial properties against a range of bacterial strains. These compounds often act by inhibiting folate synthesis in bacteria, which is crucial for their growth and reproduction.

- Antitumor Effects : Initial studies suggest that derivatives of this compound may possess anticancer properties. The mechanism is thought to involve the modulation of enzymatic activities related to cell proliferation and apoptosis.

- Enzyme Inhibition : The sulfonamide group in the compound allows for interactions with various enzymes, potentially leading to inhibition or activation of specific pathways involved in disease processes.

The proposed mechanism of action for this compound involves:

- Binding Interactions : The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in target proteins. This binding may inhibit or activate enzymatic functions critical for cellular processes.

- Target Modulation : By interacting with molecular targets such as receptors or enzymes, the compound may influence signaling pathways associated with inflammation, cancer progression, or microbial resistance.

Data Table: Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; inhibits folate synthesis | |

| Antitumor | Potential anticancer effects through modulation of cell proliferation pathways | |

| Enzyme Inhibition | Interacts with enzymes to modulate their activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several resistant bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of this compound induce apoptosis in cancer cell lines. The mechanism appears to involve upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential for further development as an anticancer drug.

Future Directions

Research into this compound continues to evolve. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways influenced by this compound.

- Structural Modifications : Exploring analogs may enhance biological activity or selectivity towards specific targets.

Properties

CAS No. |

54871-17-9 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)formamide |

InChI |

InChI=1S/C5H9NO3S/c7-4-6-5-1-2-10(8,9)3-5/h4-5H,1-3H2,(H,6,7) |

InChI Key |

QZDVRJFYQSCEKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.